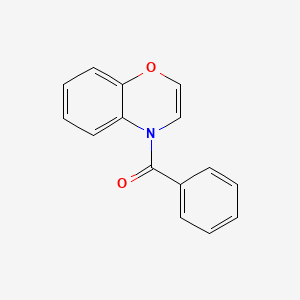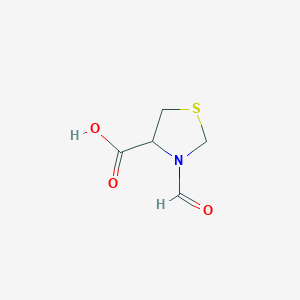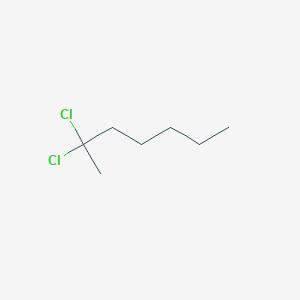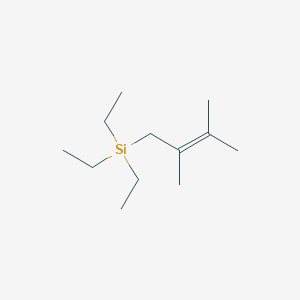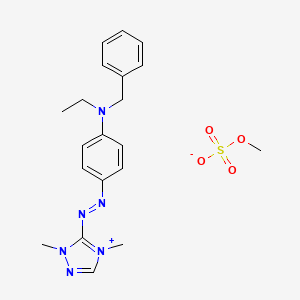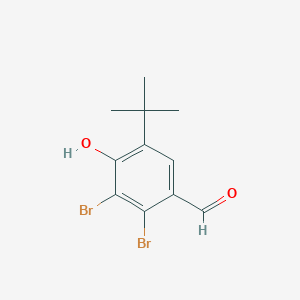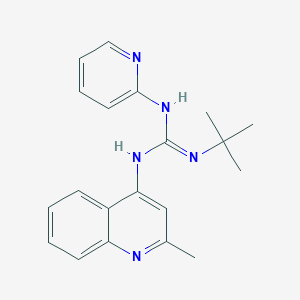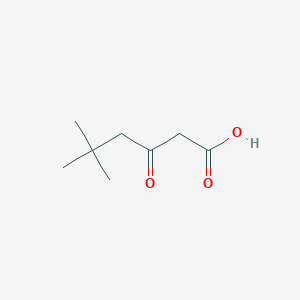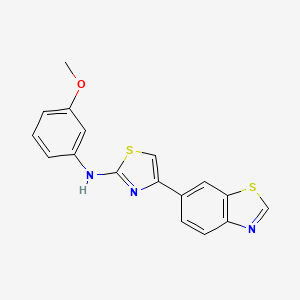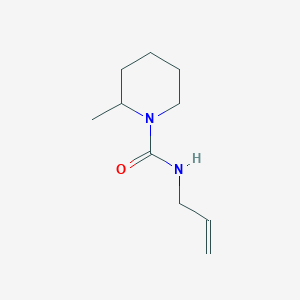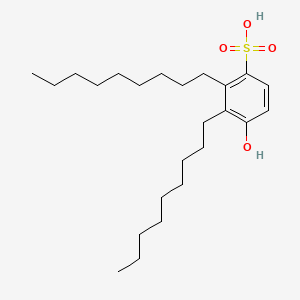
1,4-Dibromooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromooctane is an organic compound with the molecular formula C8H16Br2. It is a member of the dibromoalkane family, characterized by the presence of two bromine atoms attached to an octane backbone. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
1,4-Dibromooctane can be synthesized through several methods. One common synthetic route involves the bromination of 1-octene using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of this compound.
Another method involves the use of hydrobromic acid (HBr) and hydrogen peroxide (H2O2) to brominate 1-octanol. This reaction typically requires a catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
1,4-Dibromooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-), leading to the formation of 1,4-dihydroxyoctane.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can result in the formation of 1,4-octadiene.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield 1,4-dioctane.
Common reagents used in these reactions include bromine, hydrobromic acid, hydrogen peroxide, potassium tert-butoxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromooctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is used in studies involving the modification of biological molecules and the investigation of biochemical pathways.
Medicine: Research into potential pharmaceutical applications of this compound and its derivatives is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,4-Dibromooctane in chemical reactions typically involves the formation of reactive intermediates, such as bromonium ions, which facilitate the addition or substitution of other chemical groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromooctane can be compared with other dibromoalkanes, such as 1,2-Dibromooctane and 1,8-Dibromooctane. While all these compounds contain two bromine atoms, their positions on the carbon chain differ, leading to variations in their chemical reactivity and applications.
1,2-Dibromooctane: This compound has bromine atoms on adjacent carbon atoms, making it more reactive in certain substitution and elimination reactions.
1,8-Dibromooctane: With bromine atoms at the terminal positions, this compound is used in the synthesis of carbamate nerve agents and other specialized applications.
The uniqueness of this compound lies in its specific reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
70690-24-3 |
|---|---|
Molekularformel |
C8H16Br2 |
Molekulargewicht |
272.02 g/mol |
IUPAC-Name |
1,4-dibromooctane |
InChI |
InChI=1S/C8H16Br2/c1-2-3-5-8(10)6-4-7-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
JMGHUXXWSDDUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(3-phenylprop-2-EN-1-YL)oxy]stannane](/img/structure/B14481597.png)

